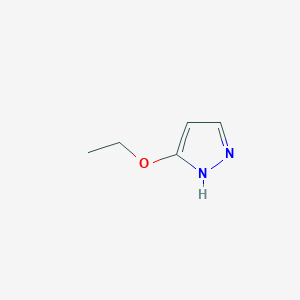
3-Ethoxy-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as transition metals may be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3-carboxylic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethoxy group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Hydropyrazoles.
Substitution: Halogenated pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1H-pyrazole
- 3-Phenyl-1H-pyrazole
- 3-Chloro-1H-pyrazole
Comparison: 3-Ethoxy-1H-pyrazole is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to 3-Methyl-1H-pyrazole, the ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes. In contrast to 3-Phenyl-1H-pyrazole, the ethoxy group may result in different electronic effects, influencing the compound’s reactivity and interaction with molecular targets. The presence of the ethoxy group also differentiates it from 3-Chloro-1H-pyrazole, which has different substitution patterns and reactivity profiles.
Eigenschaften
IUPAC Name |
5-ethoxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCPYFXAPMDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2520634.png)
![N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
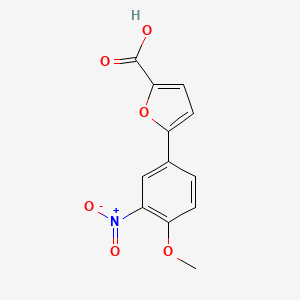
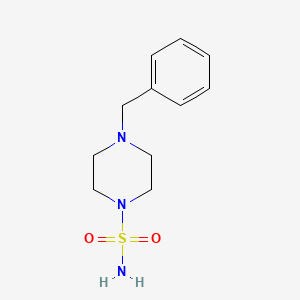
![13-fluoro-5-methylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2520642.png)
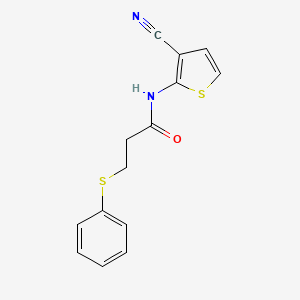
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)
![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
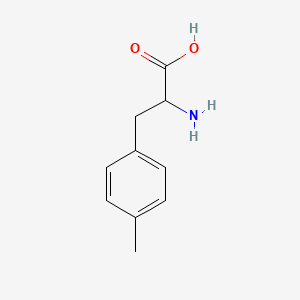
![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
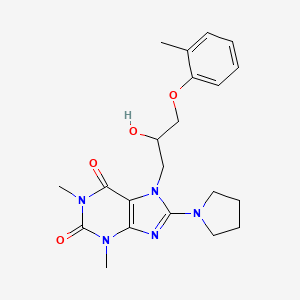
![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)
![2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2520655.png)
